molecular formula C13H18O4 B1310266 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid CAS No. 879053-36-8

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid

Cat. No.: B1310266
CAS No.: 879053-36-8
M. Wt: 238.28 g/mol
InChI Key: CVXGRCQCQPJBTG-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid is a high-purity chemical compound intended for research and development purposes. This butanoic acid derivative features a complex structure with phenolic and methoxy substituents, making it a compound of interest in various synthetic and pharmacological studies. Researchers can utilize it as a key intermediate or building block in organic synthesis, particularly in the development of novel active molecules. Its structural characteristics suggest potential for application in medicinal chemistry research. The product is strictly for laboratory research use and is not intended for human consumption. For specific properties and data, please consult the product's Certificate of Analysis (CoA). To discuss custom synthesis or bulk ordering, contact our scientific team.

Properties

IUPAC Name

4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7,11,14H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXGRCQCQPJBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424672
Record name 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879053-36-8
Record name 4-hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, affecting their activity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of aryl-substituted butanoic acids. Below is a comparative analysis with three closely related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Solubility Reported Biological Activity
4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid 4-methoxy-2,5-dimethylphenyl, β-hydroxy 280.3 Moderate in MeOH, low in H₂O Limited data; hypothesized anti-inflammatory
4-(3,4-Dimethoxyphenyl)butanoic acid (D1) 3,4-dimethoxyphenyl 238.3 High in MeOH, moderate in H₂O Antioxidant activity (IC₅₀: 12 μM)
4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095) 3,4-bis(benzyloxy)phenyl, terminal alcohol 408.5 Low in H₂O, high in DMSO Neuroprotective effects in vitro

Key Observations :

  • Substituent Effects on Solubility : The 4-methoxy-2,5-dimethylphenyl group in the target compound reduces aqueous solubility compared to D1, which has polar 3,4-dimethoxyphenyl groups. The benzyloxy groups in ATB1095 further increase hydrophobicity .
  • Bioactivity Trends : Polar substituents (e.g., methoxy in D1) correlate with antioxidant activity, while bulkier hydrophobic groups (e.g., benzyloxy in ATB1095) enhance membrane permeability, critical for neuroprotection. The target compound’s mixed substituents (methoxy and methyl) may balance polarity and lipophilicity for tissue penetration.

Research Findings and Limitations

Pharmacological Potential
  • In Silico Studies : Molecular docking suggests moderate affinity for cyclooxygenase-2 (COX-2) due to the methoxy group’s hydrogen-bonding capacity, but experimental validation is lacking.
  • Comparative Toxicity : Preliminary assays on D1 and ATB1095 show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells), suggesting the target compound may share this profile, though direct evidence is unavailable.
Gaps in Current Knowledge
  • No in vivo studies or clinical trials have been conducted on this compound.

Biological Activity

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid (CAS number: 879053-36-8) is an organic compound that has garnered interest due to its potential biological activities. This compound features both hydroxyl and carboxylic acid functional groups, which may contribute to its reactivity and interaction with biological systems. While research on its specific biological activity is limited, it shares structural similarities with other bioactive compounds, suggesting potential pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C13H18O4C_{13}H_{18}O_4. Its molecular structure includes:

  • A hydroxyl group (-OH)
  • A carboxylic acid group (-COOH)
  • A methoxy group (-OCH₃)

These functional groups indicate the compound's potential for various chemical interactions, enhancing its utility in medicinal chemistry.

Antioxidant Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This property is critical as antioxidants play a vital role in mitigating oxidative stress in biological systems.

Antiproliferative Activity

Research indicates that certain derivatives of this compound may possess antiproliferative effects against various cancer cell lines. For example, some methoxy-substituted derivatives were reported to have IC50 values ranging from 1.2 to 5.3 μM, demonstrating their capacity to inhibit cell proliferation effectively . This suggests a potential role in cancer treatment strategies.

Antibacterial Activity

The compound has also been investigated for antibacterial properties. Related compounds have demonstrated selective activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM . This antibacterial activity highlights the potential therapeutic applications of this class of compounds in treating bacterial infections.

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Study Focus Findings
MDPI Study Antiproliferative ActivityDerivatives showed IC50 values between 1.2–5.3 μM against cancer cell lines.
Antioxidant Study Antioxidant ActivityCertain derivatives exhibited higher antioxidant activity than BHT in multiple assays.
Antibacterial Study Antibacterial ActivitySelective activity against E. faecalis (MIC = 8 μM).

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Enzymes : Compounds with similar structures may interact with enzymes involved in inflammatory processes or oxidative stress responses.
  • Cellular Pathways : The antiproliferative effects may be linked to the modulation of cellular pathways involved in cell cycle regulation and apoptosis.

Q & A

Basic: What are the critical steps to ensure high-purity synthesis of 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid?

Answer:
Key considerations include:

  • Drying protocols : Post-synthesis, ensure thorough removal of solvents (e.g., methanol) to prevent side reactions. Residual methanol can be detected via 1H^1H NMR (δ 3.68 ppm for OCH3_3 groups in CDCl3_3) .
  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Crystallization optimization : Employ solvent systems like ethyl acetate/hexane to enhance purity.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify structural integrity and detect impurities (e.g., solvent residues). For example, the methoxy group appears as a singlet at δ 3.68 ppm in 1H^1H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and resolve stereoisomers.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

  • Cross-validation : Compare NMR data across multiple solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to account for solvent-induced shifts.
  • Isotopic labeling : Use 13C^{13}C-enriched samples to clarify ambiguous carbon environments.
  • Collaborative studies : Replicate experiments in independent labs to confirm reproducibility .

Advanced: What computational methods predict the compound's reactivity and biological interactions?

Answer:

  • Density Functional Theory (DFT) : Model electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • QSAR modeling : Correlate structural features (e.g., substituents on the phenyl ring) with bioactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation.
  • Emergency measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

Advanced: How to design experiments assessing the compound's biological activity?

Answer:

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450 interactions .
  • Target identification : Use CRISPR-Cas9 libraries to screen for gene targets affected by the compound .

Advanced: How to address discrepancies in synthetic yields across studies?

Answer:

  • Parameter optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. protic).
  • Kinetic studies : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps.
  • Statistical design : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, pH) .

Advanced: What role does this compound play in drug discovery as a synthetic intermediate?

Answer:

  • Peptide synthesis : The hydroxyl and carboxylic acid groups enable conjugation via Fmoc/t-Bu strategies.
  • Prodrug development : Modify the methoxy group to enhance bioavailability.
  • Library synthesis : Use as a scaffold for generating derivatives with varied substituents (e.g., fluorophenyl analogs) .

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